N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine
Overview
Description
Synthesis Analysis
The synthesis of N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine and related compounds often involves enzymatic pathways. For instance, Tinto et al. (2021) explored the synthesis and molecular targets of a related N-linoleoyl-ethanolamine derivative, demonstrating the role of enzymes like 15-lipoxygenase in producing bioactive metabolites from NAE precursors (Tinto et al., 2021).
Molecular Structure Analysis
The molecular structure of N-acyl-ethanolamines, including N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, is characterized by a fatty acid chain attached to an ethanolamine group. Structural analyses often employ techniques such as NMR and IR spectroscopy to determine the configuration of the carbon-carbon double bonds and the orientation of functional groups. Zhang Xue-tong (2002) synthesized derivatives of quaternary ammonium salts of ethanolamine, providing insight into their molecular structures through spectroscopic methods (Zhang Xue-tong, 2002).
Chemical Reactions and Properties
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine may undergo various chemical reactions, especially those typical of fatty acid derivatives and ethanolamines. These reactions can include hydrolysis, oxidation, and involvement in enzymatic pathways leading to the formation of secondary metabolites. Studies like that of Hamberg (1984) provide insights into the enzymatic and non-enzymatic oxidation reactions of related fatty acids, which are crucial for understanding the chemical behavior of N-acyl-ethanolamines (Hamberg, 1984).
Scientific Research Applications
Metabolism in Myelinating Brain
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine plays a role in the metabolism of long-chain polyunsaturated alcohols in the brain. A study by Su and Schmid (1972) found that when administered to rats, this compound was incorporated into various moieties of brain ethanolamine phosphatides. This demonstrates its involvement in brain lipid metabolism, particularly in the formation of di- and triunsaturated alkyl and alk-1-enyl glycerols, as well as in the oxidation to fatty acids (Su & Schmid, 1972).
Role in Bacterial Pathogens
Ethanolamine, a component of this compound, is utilized by bacteria as a source of carbon and/or nitrogen. Garsin (2010) highlights the complex biology and chemistry of ethanolamine utilization, linking it to bacterial pathogenesis. This research provides insights into how certain bacteria harness ethanolamine for survival and pathogenicity, emphasizing the significance of this compound in microbiology (Garsin, 2010).
Synthesis in Agricultural Chemistry
The synthesis of related compounds, like (3Z,6Z,9Z)-3,6,9-nonadecatriene from alpha-linolenic acid, has applications in agricultural chemistry. Wang and Zhang (2007) reported an efficient synthesis method, highlighting its relevance in producing pheromones for lepidopterous insect pests control (Wang & Zhang, 2007).
Synthesis from Natural Fats
Karaulov et al. (2004) synthesized ethanolamides of polyunsaturated fatty acids, including N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, from natural fats. Their study ensured the polyunsaturated fatty acids did not isomerize during aminolysis, highlighting the stability of these compounds under certain conditions. This research contributes to the understanding of synthesizing ethanolamides from natural sources (Karaulov et al., 2004).
Pharmaceutical Applications
Tinto et al. (2021) explored the synthesis of bioactive metabolites of N-linoleoyl-ethanolamine, a related compound. Their research has implications in understanding the biological importance of these compounds, particularly in contexts like inflammation and pain management (Tinto et al., 2021).
Pheromone Synthesis in Insects
Research by Yamakawa et al. (2009) on the synthesis of (6Z,9Z,12Z)-6,9,12-Octadecatriene, closely related to N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, reveals its role as a pheromone in insects. This study contributes to the understanding of pheromone synthesis and its applications in controlling pest populations (Yamakawa et al., 2009).
Mechanism of Action
Target of Action
N-gamma-Linolenoylethanolamine (NAE 18:3) primarily targets the G-protein complex in cells . The G-protein complex is a group of proteins that act as molecular switches inside cells, involved in transmitting signals from a variety of stimuli outside a cell to its interior .
Mode of Action
The activity of NAE 18:3 requires an intact G-protein complex . Specifically, genetic ablation of the Gβγ dimer or loss of the full set of atypical Gα subunits strongly attenuates an NAE-18:3–induced degreening of cotyledons in Arabidopsis (Arabidopsis thaliana) seedlings . This suggests that NAE 18:3 interacts with the G-protein complex to mediate its effects.
Biochemical Pathways
It is known that the effect of nae 18:3 involves, at least in part, transcriptional regulation ofchlorophyll biosynthesis and catabolism genes . In addition, there is feedforward transcriptional control of G-protein signaling components and G-protein interactors .
Pharmacokinetics
It is known that measurements of naes are challenging due to low concentrations under normal physiological conditions .
Result of Action
The molecular and cellular effects of NAE 18:3’s action include the degreening of cotyledons in Arabidopsis seedlings . This degreening effect is thought to be mediated by the compound’s interaction with the G-protein complex and its subsequent effects on the transcriptional regulation of chlorophyll biosynthesis and catabolism genes .
Action Environment
It is known that the activity of nae 18:3 requires an intact g-protein complex , suggesting that factors affecting the integrity of this complex could potentially influence the compound’s action.
properties
IUPAC Name |
(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDUNUMTOBLEPM-QNEBEIHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202613 | |
Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150314-37-7 | |
Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150314-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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